molecular formula C16H23BO2 B15255010 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- CAS No. 159087-53-3

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-

Cat. No.: B15255010
CAS No.: 159087-53-3
M. Wt: 258.2 g/mol
InChI Key: XMYNGYPSTGHXEL-LCYFTJDESA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. This compound is often utilized in the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction conditions often require low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles to form these bonds. This reactivity is facilitated by the presence of electron-withdrawing groups on the boron atom, which increase its electrophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- is unique due to its ability to form stable carbon-boron bonds under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its stability and reactivity also make it suitable for use in various industrial applications .

Properties

CAS No.

159087-53-3

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-4-phenylbut-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,9-11,13H,8,12H2,1-4H3/b13-9-

InChI Key

XMYNGYPSTGHXEL-LCYFTJDESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\CCC2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC2=CC=CC=C2

Origin of Product

United States

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